N-(3-nitronaphthalen-1-yl)acetamide
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Overview
Description
N-(3-nitronaphthalen-1-yl)acetamide is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . It is an organic compound that belongs to the class of naphthalene derivatives, characterized by the presence of a nitro group at the 3-position and an acetamide group at the 1-position of the naphthalene ring.
Preparation Methods
The synthesis of N-(3-nitronaphthalen-1-yl)acetamide typically involves the nitration of naphthalene followed by acetylation. One common method involves the nitration of naphthalene using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position. The resulting 3-nitronaphthalene is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .
Chemical Reactions Analysis
N-(3-nitronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
N-(3-nitronaphthalen-1-yl)acetamide has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Development: The compound is investigated for its potential use in the development of new drugs due to its unique chemical properties.
Material Science: It is used in the study of photonic materials and their applications in optoelectronic devices.
Mechanism of Action
The mechanism of action of N-(3-nitronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
N-(3-nitronaphthalen-1-yl)acetamide can be compared with other naphthalene derivatives such as:
N-(2-nitronaphthalen-1-yl)acetamide: Similar structure but with the nitro group at the 2-position.
N-(1-nitronaphthalen-2-yl)acetamide: Similar structure but with the nitro group at the 1-position.
N-(4-nitronaphthalen-1-yl)acetamide: Similar structure but with the nitro group at the 4-position.
Properties
IUPAC Name |
N-(3-nitronaphthalen-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)13-12-7-10(14(16)17)6-9-4-2-3-5-11(9)12/h2-7H,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLMDPUDIBLYMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC2=CC=CC=C21)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356539 |
Source
|
Record name | N-(3-nitronaphthalen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102877-08-7 |
Source
|
Record name | N-(3-Nitro-1-naphthalenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102877-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-nitronaphthalen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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